2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate
Overview
Description
2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, also known as TFPB, is a chemical compound used in scientific research. It is a potent and selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion. TFPB has been studied extensively for its potential therapeutic applications in diabetes and metabolic disorders.
Scientific Research Applications
Synthesis and Chemical Properties
Intermediate in Novel Anti-Infective Agents Synthesis : Methyl 6-chloro-5-(trifluoromethyl)nicotinate, related to 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, is used as an intermediate in the synthesis of new anti-infective agents. The synthesis process emphasizes trifluoromethylation using an economical and safe method (Mulder et al., 2013).
Precursor in Synthesis of Pyridyl Derivatives : Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a compound similar to 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, is used as a precursor in the synthesis of certain pyridyl derivatives, demonstrating the role of trifluoromethyl groups in chemical synthesis (Eichler et al., 1976).
Trifluoroethylation in Medicinal Chemistry : The trifluoroethyl group, as seen in 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, is widely used in medicinal chemistry due to its impact on the biological activities of molecules. This strategy includes the synthesis of (2,2,2-trifluoroethyl)arenes, highlighting the significance of fluorinated moieties in drug design (Zhao & Hu, 2012).
Synthesis of Fluorinated Pharmaceuticals : The synthesis of 2,2,2-trifluoroethylated onium salts, which includes structures similar to 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, demonstrates the role of trifluoroethyl groups in the development of new pharmaceutical compounds (Umemoto & Gotoh, 1991).
Pharmacological Research
- Antimicrobial Activity : Certain benzonitrile/nicotinonitrile-based s-triazines, related in structure to 2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate, have been synthesized and demonstrated significant antimycobacterial activity, suggesting the potential role of similar compounds in antimicrobial research (Patel, Chikhalia, & Kumari, 2014).
properties
IUPAC Name |
2,2,2-trifluoroethyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)14-27-18(26)16-6-7-17(23-12-16)25-10-8-24(9-11-25)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQUWQDQDHCION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 6-(4-benzylpiperazino)nicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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